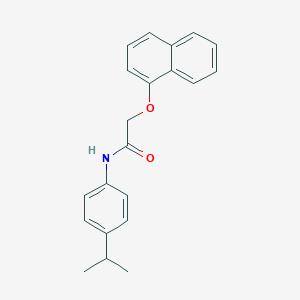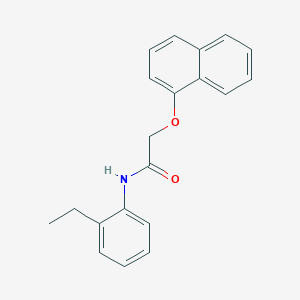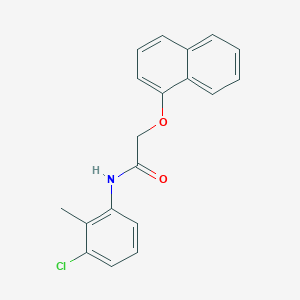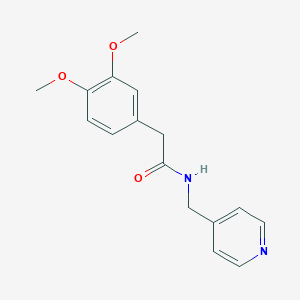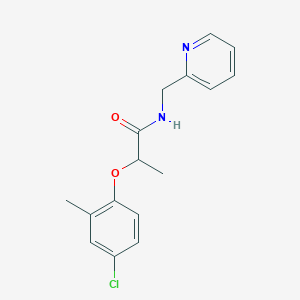
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide, also known as Mecam, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. Mecam is known to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide is known to act as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. It has been shown to modulate the activity of the serotonergic system, leading to its anxiolytic and antidepressant effects. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the dopaminergic system, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, increase locomotor activity, and decrease pain sensitivity. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific modulation of the serotonergic system. However, one limitation is that 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide may have off-target effects on other receptors, which may complicate the interpretation of results.
Direcciones Futuras
For research on 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide include investigating its potential therapeutic effects in humans, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the mechanisms underlying anxiety, depression, and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide and its potential limitations in research.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for anxiety and depression. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to have antinociceptive effects, making it a potential candidate for pain management.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-14(11(2)8-10)18-16(19)13-9-12(17)5-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
VXNBASAWSIRZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




